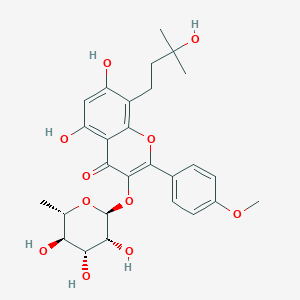
Icaritin 3-O-rhamnoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icaritin 3-O-rhamnoside is a flavonoid glycoside derived from the traditional Chinese medicinal plant, Herba Epimedii. This compound is known for its potential therapeutic properties, particularly in the treatment of hepatocellular carcinoma (HCC). It is a glycosylated form of icaritin, which has been studied for its immune-modulating and anti-cancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of icaritin 3-O-rhamnoside typically involves the glycosylation of icaritin. This process can be achieved through enzymatic methods using α-L-rhamnosidase and β-glucosidase. These enzymes facilitate the attachment of rhamnose and glucose moieties to the icaritin molecule .
Industrial Production Methods: Industrial production of this compound often employs whole-cell catalysis. This method utilizes recombinant Escherichia coli strains that co-express the necessary enzymes for glycosylation. The whole-cell catalytic system has been shown to efficiently convert icariin to this compound with high yield and reduced costs .
Analyse Des Réactions Chimiques
Types of Reactions: Icaritin 3-O-rhamnoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using α-L-rhamnosidase and β-glucosidase.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Glycosylation: Enzymatic glycosylation using specific glycosyltransferases.
Major Products: The major products formed from these reactions include icaritin, icariside I, and other glycosylated derivatives .
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor for the synthesis of other bioactive flavonoids.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its role in modulating immune responses.
- Studied for its effects on cellular signaling pathways.
Medicine:
- Demonstrated potential as an anti-cancer agent, particularly in the treatment of hepatocellular carcinoma.
- Shown to have immunomodulatory effects, making it a candidate for immunotherapy .
Industry:
- Used in the development of functional foods and nutraceuticals.
- Potential applications in the pharmaceutical industry for drug development .
Mécanisme D'action
Icaritin 3-O-rhamnoside exerts its effects through several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Icariin: Another flavonoid glycoside from Herba Epimedii, known for its osteoprotective and anti-inflammatory properties.
Icariside I: A glycosylated derivative of icaritin with similar anti-cancer and immunomodulatory activities.
Baohuoside I: Another glycosylated flavonoid with potential therapeutic applications
Uniqueness: Icaritin 3-O-rhamnoside stands out due to its specific glycosylation pattern, which enhances its bioavailability and therapeutic efficacy. Its unique ability to modulate immune responses and target specific signaling pathways makes it a promising candidate for further research and development in various therapeutic areas .
Propriétés
IUPAC Name |
5,7-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O11/c1-12-19(30)21(32)22(33)26(36-12)38-25-20(31)18-17(29)11-16(28)15(9-10-27(2,3)34)24(18)37-23(25)13-5-7-14(35-4)8-6-13/h5-8,11-12,19,21-22,26,28-30,32-34H,9-10H2,1-4H3/t12-,19-,21+,22+,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKYYFBRCUVEAN-GULSFEPBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)(C)O)C4=CC=C(C=C4)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)(C)O)C4=CC=C(C=C4)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













